molecular formula C10H14ClN3O B13972804 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol

Cat. No.: B13972804
M. Wt: 227.69 g/mol
InChI Key: PNXCWZVCOVOZDS-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is a chemical compound that belongs to the class of piperidin-4-ol derivatives It is characterized by the presence of a pyrimidine ring substituted with a chlorine atom and a methyl group, as well as a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-6-methylpyrimidine and a suitable amine.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative under basic conditions.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction, using reagents such as hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated or dehydroxylated products.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral and anticancer drugs.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical structures.

    Biological Studies: It is employed in studies investigating the biological activity of pyrimidine and piperidine derivatives, including their interactions with biological targets.

    Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloropyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the methyl group on the pyrimidine ring.

    1-(2-Methylpyrimidin-4-yl)piperidin-3-ol: Similar structure but lacks the chlorine atom on the pyrimidine ring.

    1-(2-Chloro-6-methylpyrimidin-4-yl)piperidine: Similar structure but lacks the hydroxyl group on the piperidine ring.

Uniqueness

1-(2-Chloro-6-methylpyrimidin-4-yl)piperidin-3-ol is unique due to the presence of both the chlorine and methyl substituents on the pyrimidine ring, as well as the hydroxyl group on the piperidine ring. These functional groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-3-ol

InChI

InChI=1S/C10H14ClN3O/c1-7-5-9(13-10(11)12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3

InChI Key

PNXCWZVCOVOZDS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N2CCCC(C2)O

Origin of Product

United States

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